molecular formula C15H16O9 B190797 Cichoriin CAS No. 531-58-8

Cichoriin

Cat. No. B190797
CAS RN: 531-58-8
M. Wt: 340.28 g/mol
InChI Key: WNBCMONIPIJTSB-TVKJYDDYSA-N
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Description

Cichoriin, also known as cichorioside, is a coumarin glycoside . It is a bioactive natural compound commonly derived from plants such as Cichorium intybus, Cichorium endivia, Koelpinia linearis, Lactuca altaica, Chondrilla juncea, and Lactuca tatarica . It has shown significant activity against SARS-CoV-2, making it a potential candidate for researching severe COVID-19 .


Synthesis Analysis

Aesculetin was glycosylated using amylosucrase from the hyperthermophilic bacterium Deinococcus geothermalis DSM 11300 to improve the solubility and biological activity of aesculetin . The newly synthesized aesculetin glycoside was identified as α-cichoriin (aesculetin 7-α-D-glucoside) by nuclear magnetic resonance analysis .


Molecular Structure Analysis

Based on the molecular structures of aesculin and α-cichoriin, the position where glucose binds to aesculetin and the anomeric configuration between glucose and aesculetin are thought to be important for exerting an antiproliferative effect on the B16F10 cell line .


Chemical Reactions Analysis

The chemical structure of aesculetin, aesculin, and cichoriin, as well as the enzymatic reaction process, is shown in the referenced paper . The transferred products were separated using a C-T cartridge and a recycling preparative HPLC equipped with a refractive index detector .


Physical And Chemical Properties Analysis

Cichoriin has a molecular weight of 340.28 g/mol . It is a solid substance with a solubility of 90 mg/mL in DMSO . It should be stored at 4°C, protected from light, dry, and sealed .

Scientific Research Applications

1. Mitigation of Oxidative Stress in Obesity

  • Summary of Application: Cichoriin, a type of coumarin, has been studied for its effects on high-fat diet (HFD)-induced obesity in rats . The research aimed to uncover the impact of cichoriin on oxidative stress and associated adverse dysfunctions.
  • Methods of Application: Obesity was induced in twenty rats by exposure to an HFD for six weeks. The rats were then divided into five groups, with one group serving as the control. Two of the groups were treated with cichoriin at doses of 50 mg/kg and 100 mg/kg .
  • Results: The study found that cichoriin mitigated oxidative stress and associated adverse dysfunctions on HFD-induced obesity in rats .

2. Ameliorative Effect on Diabetic Rats

  • Summary of Application: Another study investigated the ameliorative effects of cichoriin on high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rats .
  • Methods of Application: Similar to the first study, rats were divided into five groups. One group served as the control, while the others were HFD/STZ-induced diabetic rats. Two of the groups were treated with cichoriin at doses of 50 mg/kg and 100 mg/kg .
  • Results: The study found that cichoriin treatment ameliorated HFD/STZ-induced diabetic conditions and mitigated the histopathological characteristics of the pancreas, as well as increasing pancreatic insulin expression .

Future Directions

Cichoriin has demonstrated an upregulation of the mRNA and protein expressions of PPAR-γ . These findings are the first report on the beneficial role of cichoriin in alleviating adverse metabolic effects in high-fat diet-induced obesity and adapting it into an innovative obesity management strategy .

properties

IUPAC Name

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBCMONIPIJTSB-TVKJYDDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201181
Record name Cichoriin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cichoriin

CAS RN

531-58-8
Record name Cichoriin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cichoriin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cichoriin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICHORIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T3VO03BTR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
585
Citations
HE Khalil, MF Abdelwahab, HIM Ibrahim, KA AlYahya… - Life, 2022 - mdpi.com
… This study was conducted to uncover the impact of cichoriin on … group), groups III (cichoriin 50 mg/kg) and IV (cichoriin 100 mg/kg) … Results: The administration of cichoriin alleviated HFD-…
Number of citations: 3 www.mdpi.com
T Shaikh, A Mujum, K Wasimuzzama… - Br J …, 2010 - pharmacologyonline.silae.it
… enzyme obtained from heads of Cichorium intybus was found to convert cichoriin to esculin. … , chichoric acid , coumarines; esculetin, cichoriin, two new triterpenoids having good alpha …
Number of citations: 17 pharmacologyonline.silae.it
HE Khalil, MF Abdelwahab, HIM Ibrahim, KA AlYahya… - Molecules, 2022 - mdpi.com
… effects of cichoriin, which is … cichoriin with GLUT4, AMPK, and PI3K supported the possible current activities. Conclusion: Collectively, this work highlighted the potential role of cichoriin …
Number of citations: 1 www.mdpi.com
SB Rees, JB Harborne - Phytochemistry, 1985 - Elsevier
… ) and the hydroxycoumarin cichoriin were found to be … and cichoriin significantly reduced feeding of Schistocerca gregaria at levels comparable to those present in the plant. Cichoriin …
Number of citations: 223 www.sciencedirect.com
M Sato, M Hasegawa - Phytochemistry, 1972 - Elsevier
The heads of Cichorium intybus contain two enzymes concerned in the formation of esculin (esculetin 6-glucoside) from cichoriin (esculetin 7-glucoside). Both enzymes can catalyse …
Number of citations: 12 www.sciencedirect.com
P Katiyar, A Kumar, AK Mishra, RK Dixit, A Kumar… - Int J …, 2015 - ijpjournal.com
… The bitter substances are lactucin and lactucopicrin esculetin, esculin, cichoriin, … -6’-phydroxyphenyl acetate, was isolated from chicory leaves along with cichoriin, similarly new …
Number of citations: 12 ijpjournal.com
R Saxena, KB Sulakhiya, M Rathore - International Journal of …, 2014 - researchgate.net
… The bitter substances are lactucin and lactucopicrin esculetin, esculin, cichoriin, umbelliferone, scopoletin and 6,7-dihydroxycoumarin from the racemes. The bitter principle is probably …
Number of citations: 23 www.researchgate.net
D Mares, C Romagnoli, B Tosi, E Andreotti, G Chillemi… - Mycopathologia, 2005 - Springer
In this work extracts from roots of the common vegetable Cichorium intybus L., highly appreciated for its bitter taste, were studied to investigate their possible biological activity on fungi …
Number of citations: 93 link.springer.com
K Moon, HS Park, A Lee, J Min, Y Park, J Cha - 2022 - mbl.or.kr
… as α-cichoriin (aesculetin 7-α-D-glucoside) by nuclear magnetic resonance analysis. The solubility of α-cichoriin … Aesculetin and α-cichoriin had no significant effect on the proliferation of …
Number of citations: 2 www.mbl.or.kr
R Singh, KK Chahal - International Journal of Chemical Studies, 2018 - researchgate.net
Cichorium intybus L.(chicory) is a Mediterranean plant species belonging to the Asteraceae family. The genus Cichorium consists of six species, widely cultivated in Europe and Asia, …
Number of citations: 20 www.researchgate.net

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